molecular formula C17H22O2 B7947071 9(10)-Dehydronandrolone

9(10)-Dehydronandrolone

Cat. No.: B7947071
M. Wt: 258.35 g/mol
InChI Key: WJMRWIKIHXHRJA-GLDWBXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10)-Dehydronandrolone is a synthetic anabolic-androgenic steroid derived from nandrolone. It is characterized by the removal of a hydrogen atom from the 9th and 10th positions of the nandrolone molecule, resulting in a double bond. This structural modification enhances its anabolic properties while reducing its androgenic effects, making it a compound of interest in various scientific and medical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10)-Dehydronandrolone typically involves the dehydrogenation of nandrolone. This can be achieved through various chemical reactions, such as:

    Dehydrogenation using Palladium on Carbon (Pd/C): Nandrolone is subjected to dehydrogenation in the presence of a palladium on carbon catalyst under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the removal of hydrogen atoms.

    Oxidative Dehydrogenation: This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to remove hydrogen atoms from the nandrolone molecule, forming the double bond at the 9th and 10th positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the dehydrogenation reactions. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain high-purity this compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced back to nandrolone using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

Major Products:

    Oxidized Derivatives: Various oxidized forms of this compound.

    Reduced Nandrolone: The original nandrolone molecule obtained through reduction.

    Halogenated Compounds: Halogen-substituted derivatives of this compound.

Scientific Research Applications

9(10)-Dehydronandrolone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the effects of structural modifications on the properties of anabolic-androgenic steroids.

    Biology: Researchers use it to investigate the biological activities of anabolic steroids, including their effects on muscle growth, protein synthesis, and cellular metabolism.

    Medicine: It is studied for its potential therapeutic applications, such as in the treatment of muscle wasting diseases, osteoporosis, and certain types of anemia.

    Industry: The compound is used in the development of new anabolic steroids with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 9(10)-Dehydronandrolone involves its interaction with androgen receptors in target tissues. Upon binding to the androgen receptor, the compound activates the receptor, leading to the transcription of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved include:

    Androgen Receptor Activation: Binding to the androgen receptor triggers a cascade of events that result in the activation of anabolic pathways.

    Gene Transcription: The activated receptor complex binds to DNA, promoting the transcription of genes that regulate muscle growth and protein synthesis.

    Protein Synthesis: The upregulation of specific genes leads to increased protein synthesis, contributing to muscle growth and repair.

Comparison with Similar Compounds

9(10)-Dehydronandrolone is unique compared to other anabolic-androgenic steroids due to its specific structural modification. Similar compounds include:

    Nandrolone: The parent compound from which this compound is derived. It has a similar anabolic profile but higher androgenic effects.

    Testosterone: Another anabolic steroid with a different structure and a broader range of biological activities.

    Methandrostenolone: A synthetic anabolic steroid with a different structural modification, known for its potent anabolic effects.

Uniqueness: The presence of the double bond at the 9th and 10th positions in this compound enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8S,14S,17S)-17-hydroxy-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h9,14-17,19H,1-8H2/t14-,15+,16?,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMRWIKIHXHRJA-GLDWBXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2[C@@H]1[C@@H]3CCC4=CC(=O)CCC4=C3CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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